molecular formula C10H10F2O2 B13611195 (1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol

(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol

Cat. No.: B13611195
M. Wt: 200.18 g/mol
InChI Key: IQMUSXBHYFARHR-VIFPVBQESA-N
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Description

(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol is a chemical compound characterized by the presence of a difluoromethoxy group attached to an indanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the O-difluoromethylation of β-ketosulfones using sodium chlorodifluoroacetate as a difluorocarbene precursor . This method is convenient and regioselective, featuring an adequate substrate scope and functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce different alcohols or hydrocarbons.

Scientific Research Applications

(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol is unique due to its specific indanol structure combined with the difluoromethoxy group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C10H10F2O2/c11-10(12)14-7-3-1-6-2-4-9(13)8(6)5-7/h1,3,5,9-10,13H,2,4H2/t9-/m0/s1

InChI Key

IQMUSXBHYFARHR-VIFPVBQESA-N

Isomeric SMILES

C1CC2=C([C@H]1O)C=C(C=C2)OC(F)F

Canonical SMILES

C1CC2=C(C1O)C=C(C=C2)OC(F)F

Origin of Product

United States

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